molecular formula C14H18N2O4 B1166942 2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one CAS No. 114824-90-7

2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one

Cat. No.: B1166942
CAS No.: 114824-90-7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features both a quinazolinone and a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 3-hydroxypyridine-2-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinazolinone ketones or aldehydes.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of halogenated or alkylated quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The hydroxypyridine and quinazolinone moieties can interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a pyridine ring.

    2-(3-Hydroxyquinolin-2-yl)quinazolin-4(3H)-one: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one is unique due to the presence of both a hydroxypyridine and a quinazolinone moiety, which can confer distinct chemical and biological properties

Properties

CAS No.

114824-90-7

Molecular Formula

C14H18N2O4

Molecular Weight

0

Synonyms

2-(3-hydroxy-2-pyridinyl)-4(1H)-quinazolinone

Origin of Product

United States

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